

Quinalizarin solubility in different organic solvents

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Compound of Interest

Compound Name: Quinalizarin

Cat. No.: B1678644

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An In-depth Technical Guide to the Solubility of **Quinalizarin** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) is a polycyclic aromatic organic compound and a member of the hydroxyanthraquinone family.[1][2] It has garnered significant interest in biomedical research for its potential as an anticancer agent and a potent, selective inhibitor of protein kinase CK2.[3][4] Understanding the solubility of **Quinalizarin** in various organic solvents is critical for a wide range of applications, from designing in vitro assays and screening protocols to developing formulation strategies for in vivo studies. This guide provides a comprehensive overview of the available solubility data for **Quinalizarin**, details common experimental protocols for solubility determination, and visualizes key related biological and experimental workflows.

Solubility of Quinalizarin

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. **Quinalizarin** is generally characterized by its low solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of **Quinalizarin** in organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and quantitative information. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Solvent	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	Soluble[5][6]	Not Specified	Commonly used for preparing stock solutions in biological assays.[7]
Methanol	Soluble[5] / Slightly Soluble[8]	Not Specified	Contradictory reports may reflect different experimental conditions.
Ethanol	Slightly Soluble[8]	Not Specified	
Acetone	Slightly Soluble[8]	Not Specified	
Chloroform	Slightly Soluble[8]	Not Specified	
Ethyl Acetate	Slightly Soluble[8]	Not Specified	
Acetic Acid	Slightly Soluble[8]	Not Specified	
Benzene	Slightly Soluble[8]	Not Specified	
Petroleum Ether	Practically Insoluble[8]	Not Specified	
Water	2.586 mg/L[9]	25	Very low aqueous solubility is a key characteristic.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug discovery and development. The "shake-flask" method is a traditional and reliable technique for measuring equilibrium solubility.[10]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Objective: To determine the maximum concentration of **Quinalizarin** that can be dissolved in a given organic solvent at a specific temperature.

Materials:

- **Quinalizarin** powder (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

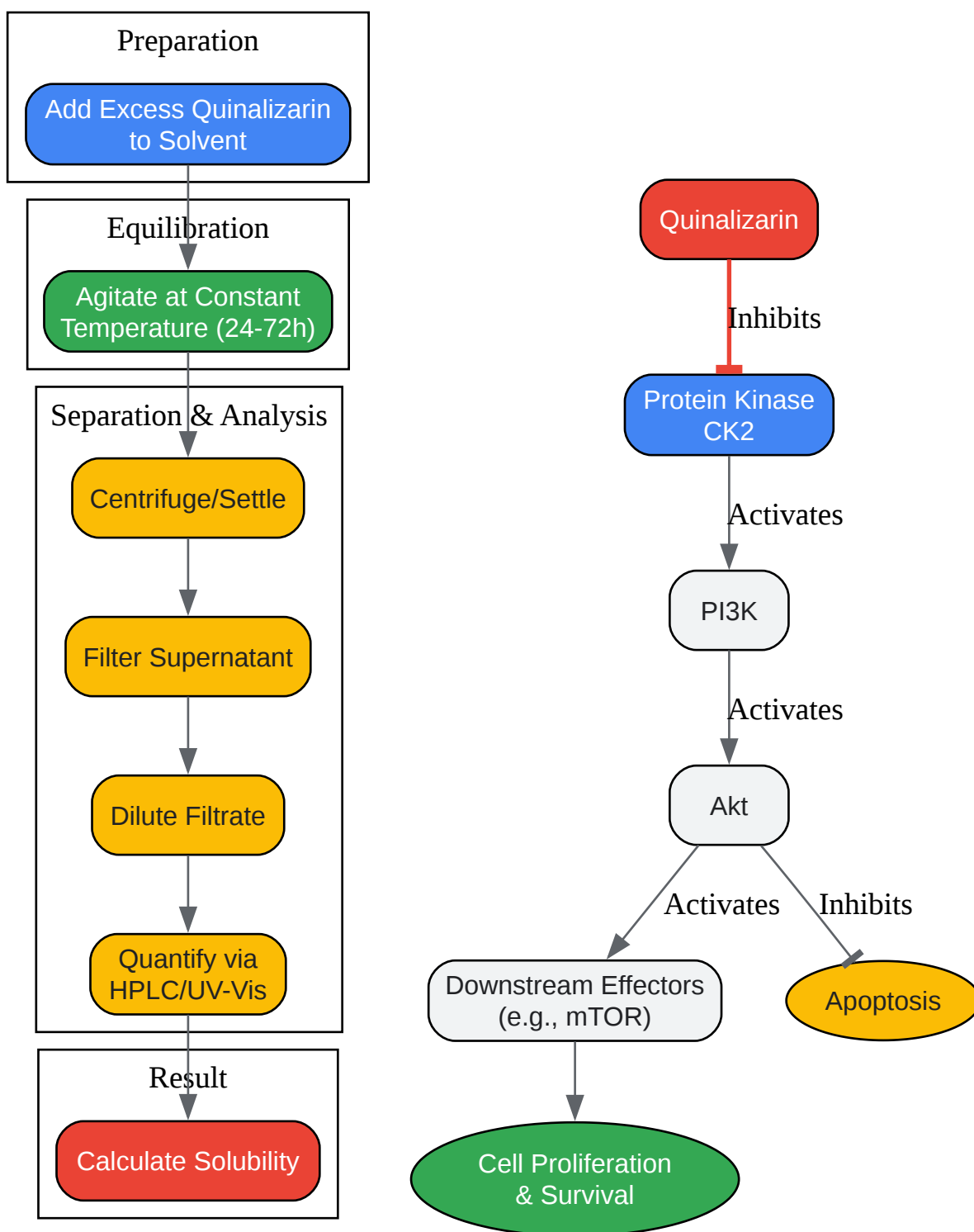
Procedure:

- **Preparation:** Add an excess amount of **Quinalizarin** powder to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[\[11\]](#)
- **Phase Separation:** After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.
- **Sample Collection:** Carefully withdraw a clear aliquot of the supernatant using a pipette. Avoid disturbing the solid material at the bottom.

- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.
- Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Quinalizarin**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, $\mu\text{g/mL}$, or molarity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the shake-flask solubility determination method.



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